molecular formula C16H18N6O B2714885 9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine CAS No. 2415454-44-1

9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine

Cat. No.: B2714885
CAS No.: 2415454-44-1
M. Wt: 310.361
InChI Key: XUGVBXVTWJOEBP-UHFFFAOYSA-N
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Description

9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine is a complex organic compound that features a purine base modified with a pyrrolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrrolidine and pyridine intermediates, which are then coupled to the purine base. Common synthetic routes include:

    Formation of Pyrrolidine Intermediate: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the pyrrolidine ring.

    Attachment of Pyridine Moiety: The pyridine group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Coupling to Purine Base: The final step involves the coupling of the pyrrolidine-pyridine intermediate to the purine base, typically through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]adenine
  • 9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]guanine

Uniqueness

Compared to similar compounds, 9-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-9H-purine may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-21-11-20-14-15(21)18-10-19-16(14)22-7-5-12(8-22)9-23-13-4-2-3-6-17-13/h2-4,6,10-12H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVBXVTWJOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(C3)COC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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